BenchChemオンラインストアへようこそ!

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR)

For medicinal chemistry teams targeting CDK5, DYRK1A, PI3K, or mTOR, 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is the superior starting scaffold. Unlike the 4,7-dichloro analog, the C-7 methoxy group acts as a masked handle enabling regioselective sequential functionalization: C-4 via Suzuki coupling, then C-7 via demethylation and elaboration. This validated route (Dehbi et al., 2014) streamlines V-shaped kinase inhibitor library synthesis with fewer side reactions and higher purity. Commercial availability at ≥95% purity with batch-to-batch consistency minimizes synthetic failures and assay artifacts. Choose this building block for efficient, literature-backed kinase inhibitor development.

Molecular Formula C8H6ClN3O
Molecular Weight 195.61
CAS No. 1256811-43-4
Cat. No. B2596217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxypyrido[3,2-d]pyrimidine
CAS1256811-43-4
Molecular FormulaC8H6ClN3O
Molecular Weight195.61
Structural Identifiers
SMILESCOC1=CC2=C(C(=NC=N2)Cl)N=C1
InChIInChI=1S/C8H6ClN3O/c1-13-5-2-6-7(10-3-5)8(9)12-4-11-6/h2-4H,1H3
InChIKeyVDSBLLZHATXYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxypyrido[3,2-d]pyrimidine (CAS 1256811-43-4): Core Building Block for 4,7-Disubstituted Kinase Inhibitor Synthesis


4-Chloro-7-methoxypyrido[3,2-d]pyrimidine (CAS 1256811-43-4) is a heterocyclic intermediate characterized by a fused pyridine-pyrimidine core, featuring a chlorine atom at the 4-position and a methoxy group at the 7-position [1]. Its primary utility lies in medicinal chemistry as a versatile scaffold for constructing 4,7-disubstituted pyrido[3,2-d]pyrimidines, a chemotype widely exploited in kinase inhibitor drug discovery programs [2][3].

Why 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine Cannot Be Substituted with Simple Analogs in Kinase-Focused Medicinal Chemistry


In the context of building a targeted library of 4,7-disubstituted pyrido[3,2-d]pyrimidines, generic substitution fails because the specific combination of the C-4 chlorine and C-7 methoxy groups is essential for the established sequential, regioselective functionalization strategies [1][2]. Replacing this compound with a simpler analog (e.g., one lacking the 7-methoxy group or a different halogen) fundamentally alters the synthetic route. For instance, the use of 4,7-dichloropyrido[3,2-d]pyrimidine as a starting material, while common, introduces a second reactive site at C-7, necessitating careful control to avoid a different, non-selective functionalization outcome [1]. The methoxy group in the target compound acts as a masked or protecting group, enabling a distinct, sequential synthetic pathway that is unavailable with the dichloro analog, directly impacting the diversity and purity of the final inhibitor library [1][2].

Quantitative Evidence for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine: A Direct Comparator Analysis Against 4,7-Dichloropyrido[3,2-d]pyrimidine


Synthetic Yield: 4-Chloro-7-methoxy vs. 4,7-Dichloro Starting Material in CDK5/DYRK1A Inhibitor Synthesis

In a published SAR study, the use of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine as a starting material was compared to the more common 4,7-dichloro analog. The 4-Chloro-7-methoxy analog enabled a more efficient synthetic route to a specific V-shaped inhibitor series, resulting in a higher overall yield of the final library [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Structure-Activity Relationship (SAR)

Biological Outcome: Potent DYRK1A Inhibition Achieved with 4-Chloro-7-methoxy-Derived Compounds

The library synthesized from 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine yielded a compound (compound 48) that exhibited near-selective inhibition of DYRK1A with an IC50 of 60 nM. Another derivative (compound 27) showed dual inhibition of CDK5 (IC50 = 110 nM) and DYRK1A (IC50 = 24 nM), while sparing GSK3 (IC50 = 1.2 µM) [1][2].

Medicinal Chemistry Kinase Inhibitor DYRK1A CDK5

Selectivity: Methoxy vs. Chloro Substituent at C-7 Directs PI3K/mTOR Inhibitor Selectivity Profile

A separate study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors highlighted the critical role of the C-7 substituent. While the target compound itself was not the final inhibitor, its 7-methoxy group is a key structural feature. The study demonstrated that varying the C-7 substituent on a related core (which could be synthesized from a 7-chloro analog) significantly altered kinase selectivity and potency, with some C-7 modifications leading to low nanomolar IC50 values (3-10 nM) against PI3Kα [1].

Medicinal Chemistry PI3K/mTOR Inhibitor Structure-Activity Relationship (SAR)

Purity and Physical Form: Comparative Vendor Data for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

Technical datasheets from reputable chemical vendors indicate that 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine (CAS 1256811-43-4) is commercially available with a purity specification of ≥95% or 97% . While direct comparator data for analogs is not provided, this establishes a baseline quality standard for procurement, which is essential for reproducible research.

Chemical Synthesis Building Block Quality Control

Application Scenarios for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine in Kinase-Focused Medicinal Chemistry


Scenario 1: Building a Targeted Library of 4,7-Disubstituted Kinase Inhibitors

A medicinal chemistry team focused on developing selective inhibitors for kinases such as CDK5, DYRK1A, PI3K, or mTOR can use 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine as the core scaffold. Following established sequential coupling protocols, the C-4 chlorine can be substituted with a first diversity element (e.g., via Suzuki-Miyaura reaction), and the C-7 methoxy group can be demethylated and subsequently modified to introduce a second diversity element [1][2]. This strategy is directly validated by literature showing the generation of potent and selective inhibitors [1][2].

Scenario 2: Exploring Structure-Activity Relationships (SAR) at the 7-Position of a Validated Core

A research group with a lead compound from the 4,7-disubstituted pyrido[3,2-d]pyrimidine series can use 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine to systematically explore SAR at the 7-position. The methoxy group serves as a synthetic handle for further functionalization, allowing the introduction of various amines, alcohols, or aryl groups via nucleophilic substitution or cross-coupling after demethylation. This enables a focused medicinal chemistry campaign to optimize potency, selectivity, and pharmacokinetic properties [1].

Scenario 3: Efficient Synthesis of a 'V-Shaped' Inhibitor Chemotype

Investigators aiming to synthesize a 'V-shaped' collection of kinase inhibitors, as described by Dehbi et al. (2014), will find 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine to be an optimal starting material. The documented synthetic route, which begins with this specific compound, is more efficient for generating this particular chemotype compared to routes starting from the more common 4,7-dichloro analog, thereby saving time and resources in the production of a focused compound library [1].

Scenario 4: CROs and Academic Labs Seeking High-Purity Building Blocks for Reproducible Research

Contract Research Organizations (CROs) and academic core facilities involved in high-throughput synthesis or medicinal chemistry require building blocks of verified purity to ensure reaction consistency and avoid artifacts in biological assays. The commercial availability of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine with a specified purity of ≥95% [1][2] makes it a suitable and reliable choice for these demanding applications, minimizing the risk of failed syntheses or irreproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.